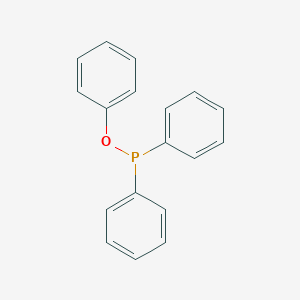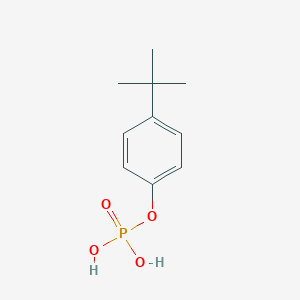
p-tert-Butylphenyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-tert-Butylphenyl dihydrogen phosphate, also known as BTPDHP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a phosphoric acid derivative that is commonly used as a catalyst in organic synthesis reactions. BTPDHP has been found to exhibit excellent catalytic activity and selectivity, making it a valuable tool in the field of organic chemistry.
Mecanismo De Acción
The mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst is not fully understood, but it is believed to involve the formation of a complex between p-tert-Butylphenyl dihydrogen phosphate and the reactants. This complex then undergoes a series of reactions that lead to the desired product. p-tert-Butylphenyl dihydrogen phosphate has been found to exhibit high selectivity for certain reactions, which is attributed to its unique structure and electronic properties.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of p-tert-Butylphenyl dihydrogen phosphate. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not considered to be a carcinogen or mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using p-tert-Butylphenyl dihydrogen phosphate as a catalyst in lab experiments include its high catalytic activity and selectivity, ease of synthesis, and low cost. However, there are also some limitations to its use, including its sensitivity to moisture and air, which can affect its catalytic activity.
Direcciones Futuras
There are several future directions for research on p-tert-Butylphenyl dihydrogen phosphate. One area of interest is the development of new synthetic methods using p-tert-Butylphenyl dihydrogen phosphate as a catalyst. Another area is the investigation of its potential applications in the synthesis of novel organic compounds with pharmaceutical or agrochemical properties. Additionally, further research is needed to fully understand the mechanism of action of p-tert-Butylphenyl dihydrogen phosphate as a catalyst and its potential impact on the environment.
In conclusion, p-tert-Butylphenyl dihydrogen phosphate is a valuable compound in organic chemistry that has shown great potential as a catalyst in various reactions. Its unique properties make it a valuable tool for synthetic chemists, and its potential applications in the synthesis of novel organic compounds make it an area of interest for future research.
Métodos De Síntesis
The synthesis of p-tert-Butylphenyl dihydrogen phosphate can be achieved through several methods, including the reaction of p-tert-butylphenol with phosphorus oxychloride and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of p-tert-butylphenol with phosphorus trichloride and subsequent treatment with water. Both methods yield p-tert-Butylphenyl dihydrogen phosphate as a white crystalline solid with a high degree of purity.
Aplicaciones Científicas De Investigación
P-tert-Butylphenyl dihydrogen phosphate has been extensively studied for its applications in organic synthesis reactions. It has been found to be an effective catalyst for a variety of reactions, including the Friedel-Crafts acylation, alkylation, and Mannich reactions. p-tert-Butylphenyl dihydrogen phosphate has also been used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Propiedades
Número CAS |
13421-39-1 |
|---|---|
Nombre del producto |
p-tert-Butylphenyl dihydrogen phosphate |
Fórmula molecular |
C10H15O4P |
Peso molecular |
230.2 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) dihydrogen phosphate |
InChI |
InChI=1S/C10H15O4P/c1-10(2,3)8-4-6-9(7-5-8)14-15(11,12)13/h4-7H,1-3H3,(H2,11,12,13) |
Clave InChI |
BFVWABPNHXPWPS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(O)O |
Otros números CAS |
13421-39-1 |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



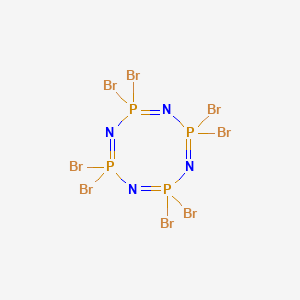
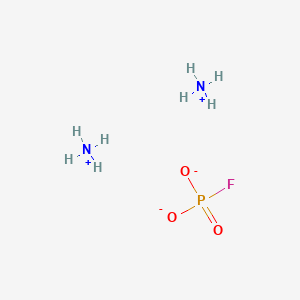
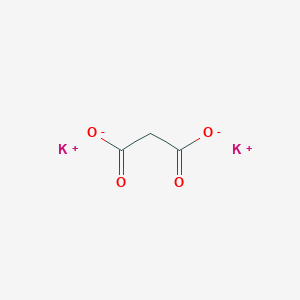
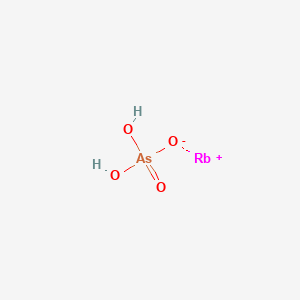
![N-(2-Chloroethyl)-N'-[4-(methylthio)phenyl]urea](/img/structure/B80841.png)
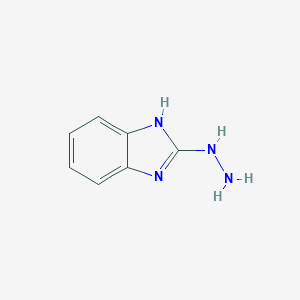
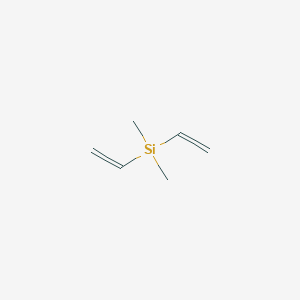
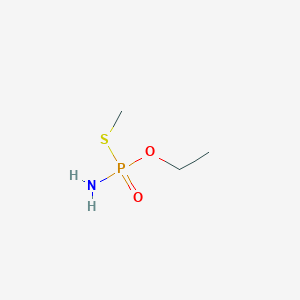
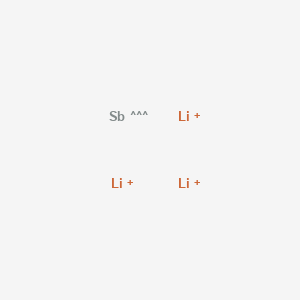
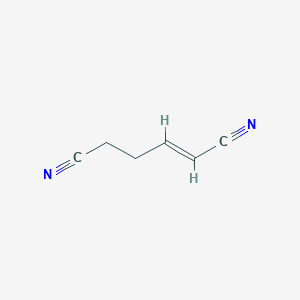
![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
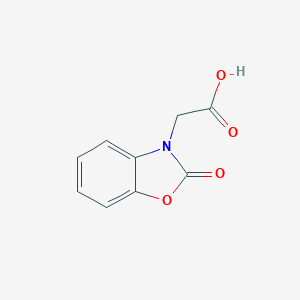
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
